molecular formula C10H11NO3 B2402268 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid CAS No. 2169228-13-9

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

Cat. No.: B2402268
CAS No.: 2169228-13-9
M. Wt: 193.202
InChI Key: ZGKHHZGRFQUFCD-UHFFFAOYSA-N
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Description

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is a heterocyclic compound with the molecular formula C10H11NO3. It is characterized by the presence of an indolizine ring system, which is a fused bicyclic structure containing nitrogen.

Scientific Research Applications

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is unique due to its fused bicyclic structure and the presence of both formyl and carboxylic acid functional groups.

Properties

IUPAC Name

3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-7-5-8(10(13)14)9-3-1-2-4-11(7)9/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKHHZGRFQUFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=C2C=O)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169228-13-9
Record name 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
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